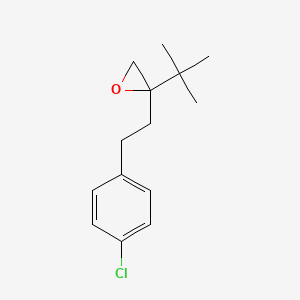

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c1-13(2,3)14(10-16-14)9-8-11-4-6-12(15)7-5-11/h4-7H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCGXXYDHCTVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CO1)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042247 | |

| Record name | 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

80443-63-6 | |

| Record name | 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80443-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080443636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-2-(2-(4-CHLOROPHENYL)ETHYL)OXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUC5FVS02C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, commonly referred to as 2-tert-butyl-2-(4-chlorophenyl)ethyl oxirane, is a chemical compound with notable biological activity, particularly in the field of agrochemicals. This compound is characterized by its unique oxirane structure and the presence of a chlorophenyl group, which contribute to its reactivity and biological properties.

- Molecular Formula : C14H19ClO

- CAS Number : 80443-63-6

- Molecular Weight : 238.75 g/mol

- Physical State : Colorless oil

- Solubility : Slightly soluble in methanol and chloroform

Biological Activity Overview

The biological activity of this compound primarily revolves around its use as an intermediate in the synthesis of fungicides. The compound's epoxide functional group is known for its high reactivity, making it suitable for various nucleophilic substitution reactions.

Key Biological Activities:

- Fungicidal Properties : The compound serves as a precursor for several fungicides, exhibiting significant efficacy against various fungal pathogens. Its derivatives are particularly valuable in agricultural applications due to their ability to inhibit fungal growth.

- Interaction with Biological Molecules : Studies indicate that the chlorophenyl moiety enhances the compound's binding affinity to biological targets, which is crucial for its effectiveness as a fungicide.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Fungicidal Efficacy : Research has demonstrated that derivatives of this compound exhibit potent antifungal activity. For example, a study highlighted its effectiveness against Fusarium species, which are known to cause significant crop losses.

- Mechanism of Action : The mechanism by which this compound exerts its fungicidal effects involves disruption of fungal cell wall synthesis and interference with cellular processes essential for fungal growth. This has been confirmed through various in vitro assays.

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of similar compounds have revealed that modifications to the chlorophenyl group can significantly impact biological activity. For instance, increasing lipophilicity often correlates with enhanced bioavailability and efficacy against target organisms.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other fungicides reveals distinct advantages and applications:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tebuconazole | C16H22ClN3O | Systemic fungicide with additional nitrogen atoms |

| Propiconazole | C15H17ClN3O | Similar fungicidal properties but different mechanisms |

| Chlorothalonil | C8Cl4N2 | Non-systemic fungicide with broader spectrum |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H19ClO

- Molecular Weight : 238.75 g/mol

- CAS Number : 80443-63-6

- Structure : The compound features an epoxide functional group, which is known for its reactivity in various chemical reactions.

Agrochemical Applications

The primary application of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane lies in its role as a precursor for synthesizing fungicides. Its derivatives exhibit notable fungicidal properties, making them valuable in agricultural practices aimed at controlling fungal diseases in crops. The presence of the chlorophenyl group enhances the compound's lipophilicity and bioavailability, increasing its effectiveness as a fungicide.

Key Fungicides Derived from the Compound:

- Tebuconazole : A systemic fungicide widely used in agriculture.

- Propiconazole : Similar in action but with a different chemical structure.

- Chlorothalonil : A non-systemic fungicide that acts differently from oxirane derivatives.

Analytical Applications

In addition to its agricultural uses, this compound has applications in analytical chemistry. It can be separated and analyzed using high-performance liquid chromatography (HPLC). The reverse phase HPLC method involves using acetonitrile and water as the mobile phase, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid .

HPLC Method Overview:

- Column Type : Newcrom R1 HPLC column

- Mobile Phase : Acetonitrile and water (with optional formic acid for MS compatibility)

- Application : Suitable for isolating impurities and conducting pharmacokinetic studies.

Research has indicated that this compound interacts with biological nucleophiles, influencing its efficacy as a fungicide. Studies focus on how this compound binds to enzymes or other biological molecules, which is critical for understanding its biological activity and potential therapeutic applications.

Preparation Methods

Trimethylsulfonium Methylsulfate-Mediated Epoxidation

A two-step process developed in US10053436B2 uses dimethyl sulfide (DMS) and dimethyl sulfate (DMSA) to form trimethylsulfonium methylsulfate, which reacts with 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one. Key parameters include:

- Molar ratio : DMS:DMSA = 1:1–2:1

- Solvent : Aqueous KOH with ≤10% organic co-solvent (e.g., THF)

- Temperature : 25–60°C

- Yield : 80–85%

This method minimizes organic solvent use, enhancing sustainability while maintaining high yields.

Trimethylsulfonium Bromide Approach

Earlier methods, such as those in US4988829A, employ trimethylsulfonium bromide (formed from DMS and methyl bromide) under basic conditions:

- Base : Sodium hydride (NaH) or potassium tert-butoxide

- Solvent : Tetrahydrofuran (THF) or dichloromethane

- Reaction time : 4–8 hours at 0–25°C

- Yield : 70–75%

While effective, this route faces criticism for methyl bromide’s toxicity and stringent handling requirements.

Nucleophilic Epoxidation with Phase-Transfer Catalysts

CN110713472A introduces a phase-transfer catalytic system to accelerate epoxidation:

Reaction Parameters

- Substrate : 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one

- Epoxidizing agent : Dimethyl sulfate

- Catalyst : Tetrabutylammonium bromide (TBAB)

- Solvent : Toluene/N-methylpyrrolidone (NMP) (1:1.5–2.6 mass ratio)

- Base : NaOH or K2CO3

- Temperature : 25–140°C

- Time : 2–6 hours

- Yield : 88–92%

This method reduces reaction time by 50% compared to conventional approaches while improving energy efficiency.

Solvent and Base Optimization

Solvent Systems

Solvent selection critically impacts reaction kinetics and yield:

| Solvent | Boiling Point (°C) | Polarity | Yield (%) | Source |

|---|---|---|---|---|

| Toluene | 110 | Low | 85 | |

| NMP | 202 | High | 92 | |

| DMSO | 189 | High | 89 | |

| Methanol | 65 | Moderate | 78 |

Polar aprotic solvents (NMP, DMSO) enhance ylide stability, whereas toluene facilitates easier product isolation.

Base Selection

Alkali choice influences deprotonation efficiency:

- NaOH : Rapid reaction but requires strict temperature control to avoid hydrolysis.

- K2CO3 : Slower kinetics but milder conditions, suitable for heat-sensitive substrates.

- NaH : High reactivity but incompatible with protic solvents.

Catalytic Innovations

Phase-Transfer Catalysts (PTCs)

TBAB and crown ethers (e.g., 18-crown-6) improve interfacial interactions in biphasic systems, reducing reaction time from 12 hours to 4–6 hours.

Metal-Free Catalysis

Recent advancements eliminate metal catalysts to reduce contamination risks. For example, CN109336848B employs DMSO as both solvent and oxidizing agent:

- Substrate : 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one

- Oxidizing agent : Trimethylsulfoxonium chloride

- Base : KOH

- Temperature : 40°C

- Yield : 91%

Comparative Analysis of Methodologies

| Method | Reaction Time (h) | Temperature (°C) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Sulfonium ylide (US10053436B2) | 3–5 | 25–60 | 80–85 | Low solvent use |

| Phase-transfer (CN110713472A) | 2–6 | 25–140 | 88–92 | Rapid kinetics |

| DMSO-mediated (CN109336848B) | 4–6 | 40 | 89–91 | Metal-free |

| Trimethylsulfonium bromide (US4988829A) | 4–8 | 0–25 | 70–75 | Established protocol |

Industrial-Scale Process Design

Continuous Flow Systems

Adoption of continuous flow reactors (CFRs) enhances scalability:

Q & A

Q. What are the recommended synthetic pathways for 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane?

The compound can be synthesized via oxidation reactions of substituted alkenes, such as 2-Chloro-3-(2-ethylphenyl)-1-propene, which undergoes epoxidation to form oxirane derivatives. Substitution reactions using chlorinated precursors and tert-butyl groups are also viable. Optimization of reaction conditions (e.g., temperature, catalysts like mCPBA) is critical to maximize yield and purity .

Q. How is this compound structurally characterized in academic research?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary methods. The molecular formula (C₁₄H₁₉ClO) and weight (238.76 g/mol) provide foundational data for spectral matching. Gas Chromatography-Mass Spectrometry (GC-MS) can resolve stereoisomers, though cis/trans configurations may require computational modeling for unambiguous assignment .

Q. What are the key applications of this compound in pharmaceutical research?

It serves as an intermediate in synthesizing fluorinated pharmaceuticals and agrochemicals. For example, its structural analogs are precursors to tebuconazole, a triazole fungicide. The tert-butyl and chlorophenyl groups enhance steric hindrance and metabolic stability, making it valuable in drug design .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data (e.g., unexpected peaks or fragmentation patterns) may arise from impurities or stereochemical complexity. Hybrid approaches combining Density Functional Theory (DFT) calculations with experimental spectra (e.g., comparing predicted vs. observed ¹³C chemical shifts) can validate structural assignments. Cross-referencing with EPA/NIH spectral databases is recommended .

Q. What safety protocols are critical for handling this compound due to genotoxicity concerns?

Evidence suggests potential genotoxicity from chlorinated intermediates. Researchers must use fume hoods, wear nitrile gloves, and avoid skin contact. Waste should be neutralized with sodium bicarbonate before disposal. Regular genotoxicity assays (e.g., Ames test) are advised for derivatives .

Q. What mechanistic insights govern its reactivity in substitution and addition reactions?

The electron-withdrawing 4-chlorophenyl group directs electrophilic attacks to the oxirane ring. Nucleophilic ring-opening reactions (e.g., with amines or thiols) proceed via SN2 mechanisms, while steric effects from the tert-butyl group influence regioselectivity. Kinetic studies under varying pH and solvent polarities can map reaction pathways .

Q. How does this compound contribute to agrochemical research, specifically fungicide development?

As a structural analog of tebuconazole, it inhibits fungal cytochrome P450 enzymes. Researchers modify its oxirane ring to enhance binding affinity to sterol 14α-demethylase. Comparative studies with fenbuconazole derivatives reveal structure-activity relationships (SARs) critical for optimizing antifungal potency .

Q. What strategies enable enantioselective synthesis of its derivatives?

Chiral catalysts, such as Jacobsen’s salen-Co complexes, can induce asymmetry during epoxidation. Recent work using (S)-2-((R)-fluoro(phenyl)methyl)oxirane as a chiral auxiliary demonstrates >90% enantiomeric excess (ee) in α-chiral amine derivatives, validated by chiral HPLC .

Q. How does the compound’s oxidative stability impact material science applications?

The tert-butyl group enhances resistance to thermal and oxidative degradation. Accelerated aging studies (e.g., under UV light or elevated temperatures) coupled with FT-IR analysis of epoxy ring integrity can quantify stability. Such data inform its use in specialty polymers .

Q. What role does it play as a biochemical probe in enzyme studies?

Fluorinated derivatives act as mechanistic probes for cytochrome P450 enzymes. Radiolabeled versions (e.g., ¹⁴C-tagged) track metabolic pathways in vitro, while X-ray crystallography of enzyme-inhibitor complexes reveals binding motifs. This aids in designing targeted inhibitors for disease-related enzymes .

Methodological Notes

- Data Contradictions : Cross-validate spectral data with computational models (DFT, molecular dynamics) to resolve ambiguities .

- Experimental Design : Use Design of Experiments (DoE) to optimize reaction conditions, focusing on variables like solvent polarity and catalyst loading .

- Safety Compliance : Adhere to EPA guidelines for chlorinated compounds, including genotoxicity testing and proper waste management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.